5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid
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Overview
Description
5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with an ethyl group, a methyl group, and a pyrrole moiety
Mechanism of Action
Target of Action
The primary target of the compound 5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid is the DNA-binding activity of GATA3 and other members of the GATA family . GATA3 is a transcription factor that plays a crucial role in cell differentiation and development.
Mode of Action
This compound acts by inhibiting the interaction between GATA3 and SOX4 . This inhibition disrupts the normal function of these transcription factors, leading to changes in gene expression and cellular activity.
Biochemical Pathways
The inhibition of GATA3 by this compound affects various biochemical pathways. Specifically, it suppresses Th2 cell differentiation, without impairing Th1 cell differentiation, and inhibits the expression and production of Th2 cytokines . These cytokines are involved in immune responses, and their regulation can influence the body’s reaction to various conditions.
Result of Action
The result of the action of this compound is the significant suppression of Th2 cell differentiation and the inhibition of Th2 cytokine production . This can lead to changes in immune responses, potentially affecting the progression of diseases where these cells and cytokines play a role.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Substitution Reactions: The ethyl and methyl groups are introduced through Friedel-Crafts alkylation reactions using ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Pyrrole Introduction: The pyrrole moiety can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyrrole boronic acid derivative and a halogenated thiophene intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene and pyrrole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted thiophene and pyrrole derivatives.
Scientific Research Applications
5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the ethyl, methyl, and pyrrole substitutions.
2-(1H-pyrrol-1-yl)thiophene: Lacks the carboxylic acid group and the ethyl and methyl substitutions.
4-methylthiophene-3-carboxylic acid: Lacks the ethyl and pyrrole substitutions.
Uniqueness
5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid is unique due to its combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-ethyl-4-methyl-2-pyrrol-1-ylthiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-3-9-8(2)10(12(14)15)11(16-9)13-6-4-5-7-13/h4-7H,3H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNUDRJPUWSOBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(S1)N2C=CC=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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